4-[(4-butylbenzoyl)amino]benzoic acid
Description
4-[(4-Butylbenzoyl)amino]benzoic acid is a benzoic acid derivative featuring a 4-butylbenzoyl group attached via an amide linkage to the para position of the aromatic ring. This structure combines the carboxylic acid functionality of benzoic acid with a lipophilic 4-butylbenzoyl substituent, which may enhance membrane permeability and influence pharmacokinetic properties. While direct references to this compound are absent in the provided evidence, its structural analogs—such as 4-[(4-chlorobenzoyl)amino]benzoic acid () and 4-[(phenylcarbamoyl)amino]benzoic acid ()—highlight the significance of substituent effects on biological activity and physicochemical properties . Such derivatives are typically synthesized via coupling reactions between substituted benzoyl chlorides and 4-aminobenzoic acid, as seen in related compounds ().
Properties
IUPAC Name |
4-[(4-butylbenzoyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-2-3-4-13-5-7-14(8-6-13)17(20)19-16-11-9-15(10-12-16)18(21)22/h5-12H,2-4H2,1H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPWJZBIXZBYDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Impact Analysis :
- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂ in ) reduce pKa (∼4.25 vs. ∼4.8 for alkyl derivatives), influencing solubility and ionization .
- Biological Activity : The butyl group may improve insecticidal activity (as seen in phenylcarbamoyl derivatives, LC₅₀: 12.5 µg/mL) but reduce aqueous solubility, limiting antimicrobial efficacy compared to sulfonamide analogs ().
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